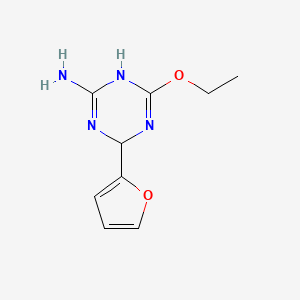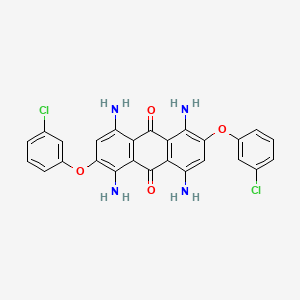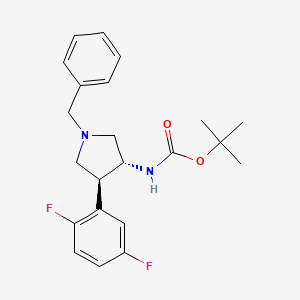
1-Amino-2-bromo-4-(3-nitroanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a nitrophenyl group attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pharmaceuticals, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione typically involves multiple steps. One common method includes the bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid) as a stable peracid for oxidative bromination . This method offers advantages such as better stability at room temperature and non-shock sensitivity compared to conventional peracids.
Industrial Production Methods
Industrial production of this compound may involve the use of fixed-bed oxidation processes, where the starting material, such as anthracene, is vaporized and mixed with air. The mixture is then passed through an oxidation chamber at high temperatures in the presence of a catalyst like vanadium pentoxide (V2O5) . This method ensures efficient production with high yields.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrophenyl group.
Substitution: Electrophilic substitution reactions, such as bromination, are common.
Common Reagents and Conditions
Oxidation: Nonanebis(peroxoic acid) is used for oxidative bromination.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Bromination is typically carried out using molecular bromine (Br2) or potassium bromide (KBr) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various brominated and nitro-substituted anthraquinone derivatives, which have applications in dyes and pharmaceuticals .
Applications De Recherche Scientifique
1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, leading to various biological effects. For example, the nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-bromoanthraquinone-2-sulfonic acid: Known for its use in dye production.
9,10-Anthracenedione: A simpler anthraquinone derivative with applications in dyes and organic electronics.
Uniqueness
1-Amino-2-bromo-4-((3-nitrophenyl)amino)anthracene-9,10-dione stands out due to its combination of functional groups, which impart unique chemical and biological properties
Propriétés
Numéro CAS |
88653-23-0 |
|---|---|
Formule moléculaire |
C20H12BrN3O4 |
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
1-amino-2-bromo-4-(3-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12BrN3O4/c21-14-9-15(23-10-4-3-5-11(8-10)24(27)28)16-17(18(14)22)20(26)13-7-2-1-6-12(13)19(16)25/h1-9,23H,22H2 |
Clé InChI |
BINWRWZQYDPCLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)[N+](=O)[O-])Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)





![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)

![6-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13139505.png)


phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)

